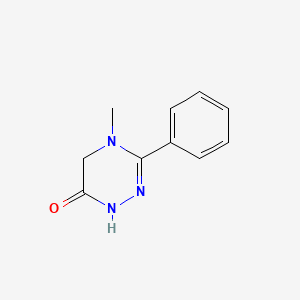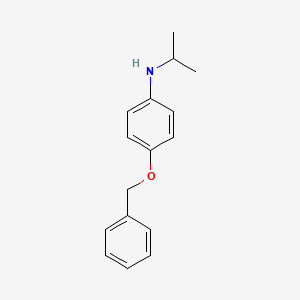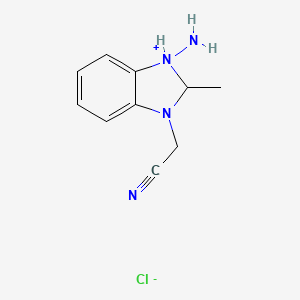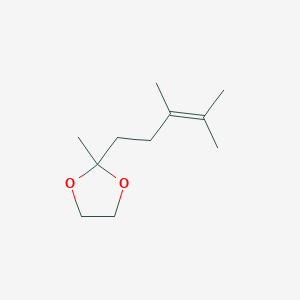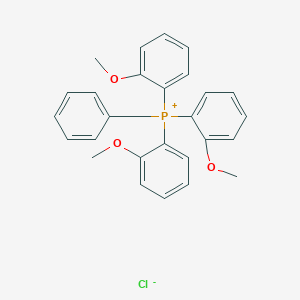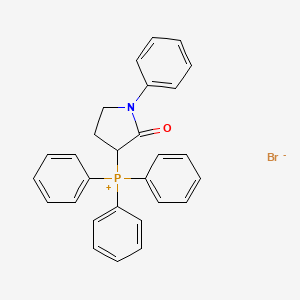
(2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium bromide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a triphenylphosphonium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium bromide typically involves the reaction of a pyrrolidine derivative with triphenylphosphine and a suitable brominating agent. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or acetonitrile.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Depending on the specific reaction, catalysts such as palladium or copper may be used.
Industrial Production Methods: Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrrolidine moieties.
Reduction: Reduction reactions could target the oxo group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially involving the bromide ion.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary, but common reagents include halides, acids, or bases.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.
Industry: In industrial settings, the compound might be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action for (2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium bromide would involve its interaction with molecular targets such as enzymes or receptors. The triphenylphosphonium moiety is known for its ability to target mitochondria, which could be a key aspect of its biological activity.
Comparación Con Compuestos Similares
- (2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium chloride
- (2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium iodide
Uniqueness: The bromide variant may exhibit different solubility, reactivity, or biological activity compared to its chloride or iodide counterparts. These differences can be crucial in determining its suitability for specific applications.
Propiedades
Número CAS |
148776-18-5 |
|---|---|
Fórmula molecular |
C28H25BrNOP |
Peso molecular |
502.4 g/mol |
Nombre IUPAC |
(2-oxo-1-phenylpyrrolidin-3-yl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H25NOP.BrH/c30-28-27(21-22-29(28)23-13-5-1-6-14-23)31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,27H,21-22H2;1H/q+1;/p-1 |
Clave InChI |
BCUCCIAFGPPTLS-UHFFFAOYSA-M |
SMILES canónico |
C1CN(C(=O)C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



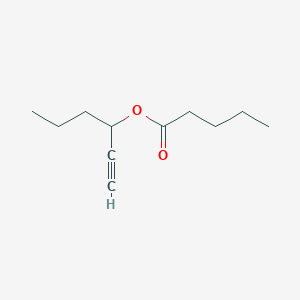
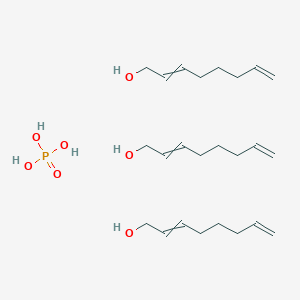

![(Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid](/img/structure/B12550973.png)

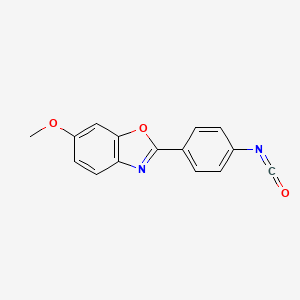
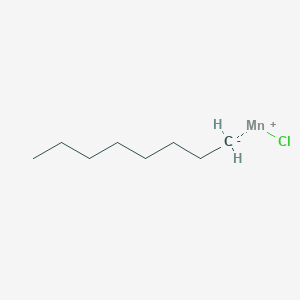
![4-[(4-{[10-(4-{[(Benzyloxy)carbonyl]oxy}phenoxy)decyl]oxy}-2-tert-butylphenoxy)carbonyl]benzoate](/img/structure/B12550998.png)
